molecular formula C5H7BrClNS B134093 (2-Bromo-3-Thienyl)Methylamine CAS No. 157664-47-6

(2-Bromo-3-Thienyl)Methylamine

Cat. No.: B134093
CAS No.: 157664-47-6
M. Wt: 228.54 g/mol
InChI Key: SLKZUJBSIKGHFU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-Thienyl)Methylamine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 3-thiophenemethanol to yield 2-bromo-3-thiophenemethanol, which is then converted to this compound through a substitution reaction with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-Thienyl)Methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like ammonia, primary or secondary amines, and thiols under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Various substituted thiophenes.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: Dihydrothiophenes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

(2-Bromo-3-Thienyl)Methylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-3-Thienyl)Methylamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparison with Similar Compounds

  • (2-Chloro-3-Thienyl)Methylamine
  • (2-Iodo-3-Thienyl)Methylamine
  • (2-Fluoro-3-Thienyl)Methylamine

Comparison: (2-Bromo-3-Thienyl)Methylamine is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability .

Properties

IUPAC Name

(2-bromothiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZUJBSIKGHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157664-47-6
Record name (2-bromothiophen-3-yl)methanamine
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